molecular formula C14H15Cl2NO B7471351 (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide

(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B7471351
M. Wt: 284.2 g/mol
InChI Key: NGBQZNMIMMULIF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a cyclopentyl group, a dichlorophenyl group, and a prop-2-enamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride and an appropriate catalyst.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction using cyclopentylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amide derivatives or primary amines.

    Substitution: Substituted amides or other functionalized derivatives.

Scientific Research Applications

(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, gene expression, and metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • (E)-N-cyclopentyl-3-(2,4-dichlorophenyl)prop-2-enamide
  • (E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide
  • (E)-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide

Comparison: Compared to its analogs, (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide exhibits unique chemical and biological properties due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-11-6-7-13(16)10(9-11)5-8-14(18)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBQZNMIMMULIF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.